molecular formula C4H4Br2N2O B042050 4,4-Dibromo-3-methyl-2-pyrazolin-5-one CAS No. 33549-66-5

4,4-Dibromo-3-methyl-2-pyrazolin-5-one

Cat. No.: B042050
CAS No.: 33549-66-5
M. Wt: 255.9 g/mol
InChI Key: QQQQLBQGDDSBCA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is known that the compound is used in the preparation of antimoebic compounds such as thiosemicarbazide derivatives . This suggests that it may interact with targets relevant to the life cycle of amoebic parasites.

Mode of Action

Given its use in the synthesis of antimoebic and antifungal compounds , it is likely that it interacts with biological targets in a way that disrupts the normal functioning of these organisms.

Biochemical Pathways

Given its role in the synthesis of antimoebic and antifungal compounds , it can be inferred that it may interfere with the biochemical pathways essential for the survival and proliferation of these organisms.

Result of Action

Considering its use in the synthesis of antimoebic and antifungal compounds , it can be inferred that the compound’s action results in the inhibition of growth or killing of these organisms.

Biochemical Analysis

Biochemical Properties

4,4-Dibromo-3-methyl-2-pyrazolin-5-one plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. For instance, it has been used in the preparation of antimoebic compounds such as thiosemicarbazide derivatives and triazine molecules displaying antifungal activity . The interactions of this compound with these biomolecules are primarily through covalent bonding, which can alter the activity of the target enzymes and proteins.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within the cells . Additionally, this compound can impact cell signaling pathways, leading to changes in cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound binds to the active sites of enzymes, thereby inhibiting their activity or altering their conformation to enhance their function . These interactions can lead to changes in gene expression, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can diminish over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antifungal activity, without significant toxicity . At higher doses, toxic or adverse effects can be observed, including potential damage to cellular structures and disruption of normal cellular processes . These threshold effects highlight the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites . These interactions can influence the levels of various metabolites within the cells, thereby affecting overall metabolic flux. The compound’s role in these pathways underscores its potential as a modulator of metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. Understanding these mechanisms is crucial for optimizing the compound’s efficacy and minimizing potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4-Dibromo-3-methyl-2-pyrazolin-5-one can be synthesized from 3-methyl-2-pyrazolin-5-one through a bromination reaction. The reaction typically involves the use of bromine as the brominating agent under controlled conditions to ensure the selective bromination at the 4,4-positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The compound is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4,4-Dibromo-3-methyl-2-pyrazolin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound .

Scientific Research Applications

4,4-Dibromo-3-methyl-2-pyrazolin-5-one has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of bromine atoms, which impart distinct chemical properties such as higher reactivity in substitution reactions compared to its chloro and iodo analogs. This makes it particularly useful in specific synthetic applications where bromine’s reactivity is advantageous .

Properties

IUPAC Name

4,4-dibromo-3-methyl-1H-pyrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Br2N2O/c1-2-4(5,6)3(9)8-7-2/h1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQQLBQGDDSBCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C1(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70325939
Record name 4,4-Dibromo-3-methyl-2-pyrazolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33549-66-5
Record name 33549-66-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522042
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4-Dibromo-3-methyl-2-pyrazolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 3
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